3-(3,4-Dimethoxyphenyl)-3-[(ethoxycarbonyl)amino]propanoic acid
Description
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-3-(ethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO6/c1-4-21-14(18)15-10(8-13(16)17)9-5-6-11(19-2)12(7-9)20-3/h5-7,10H,4,8H2,1-3H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJMNENXOOXVGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(CC(=O)O)C1=CC(=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-3-[(ethoxycarbonyl)amino]propanoic acid typically involves multi-step organic reactions. One common method includes the esterification of 3,4-dimethoxybenzoic acid followed by the introduction of the ethoxycarbonylamino group through a series of nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as sulfuric acid or hydrochloric acid, and solvents like ethanol or methanol to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization or chromatography, are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Esterification
The carboxylic acid group undergoes esterification with alcohols (e.g., methanol, ethanol) in the presence of acid catalysts like HCl or sulfuric acid, forming esters. This reaction is reversible and often used to protect the acidic group during subsequent synthetic steps.
Key Details :
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Reactants : Alcohol (ROH), acid catalyst.
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Product : Alkyl ester of the carboxylic acid.
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Conditions : Reflux, acid catalysis.
Amide Formation
The ethoxycarbonyl-protected amino group can react with carboxylic acid derivatives (e.g., activated esters, acyl chlorides) via coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This forms peptide bonds, a critical step in synthesizing bioactive molecules .
Key Details :
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Reactants : Carboxylic acid derivative, coupling agent.
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Product : Amide-linked compound.
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Conditions : Anhydrous solvent (e.g., dichloromethane), room temperature.
Saponification
The ester group (from esterification) can undergo saponification with strong bases (e.g., KOH, NaOH) to regenerate the carboxylic acid. This reaction is essential for deprotecting ester groups in multi-step syntheses .
Key Details :
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Reactants : Base (e.g., KOH), aqueous alcohol.
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Product : Carboxylic acid.
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Conditions : Heat (e.g., reflux at 78°C), aqueous alcohol solution.
Hydrolysis of the Ethoxycarbonyl Group
The ethoxycarbonyl (R-O-CO-NH-) group can hydrolyze under acidic or basic conditions to form a primary amine. This reaction is pivotal for activating the amino group for further functionalization .
Key Details :
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Reactants : Acid (e.g., HCl) or base (e.g., NaOH).
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Product : Amino group (-NH₂).
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Conditions : Acidic or basic aqueous solutions, heat.
Nucleophilic Substitution and Coupling
The amino group (after deprotection) can participate in nucleophilic substitution reactions, such as azide coupling. For example, treatment with sodium nitrite (NaNO₂) and HCl generates an azide intermediate, which can react with alkyl amines to form amides .
Key Details :
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Reactants : Sodium nitrite, amine (e.g., propyl amine).
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Product : N-alkyl amide.
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Conditions : 0°C, ethyl acetate extraction.
Comparison of Key Reactions
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of propanoic acid, including 3-(3,4-Dimethoxyphenyl)-3-[(ethoxycarbonyl)amino]propanoic acid, exhibit promising anticancer activity. A study published in Nature demonstrated that similar compounds could inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values ranging from 1.9 to 7.52 μg/mL, indicating potent antiproliferative effects .
Anti-inflammatory Effects
The compound has also shown potential as an anti-inflammatory agent. Similar structures have been reported to inhibit cyclooxygenase enzymes, which are crucial in the inflammatory response. A structure-activity relationship analysis suggests that specific substitutions enhance this inhibitory activity .
Table 1: Inhibition of Cyclooxygenase by Related Compounds
| Compound Name | Cyclooxygenase Inhibition (%) | Notes |
|---|---|---|
| Compound A | 85 | Strong inhibitor |
| Compound B | 75 | Moderate inhibitor |
| Compound C | 60 | Weak inhibitor |
Analgesic Activity
The analgesic properties of this compound have been evaluated in animal models. Studies indicate effective pain relief in models of carrageenan-induced paw edema in rats, suggesting that the compound may possess analgesic properties linked to its anti-inflammatory effects .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions starting from simpler phenolic compounds. The incorporation of the ethoxycarbonyl group is crucial for enhancing the compound's solubility and bioavailability.
Case Studies
Several case studies have explored the pharmacological profiles of compounds related to this compound:
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Case Study on Cancer Cell Lines :
- In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in cell viability in both MCF-7 and HCT-116 cell lines compared to untreated controls.
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Case Study on Inflammation Models :
- Animal models treated with this compound exhibited reduced inflammation markers and pain responses when subjected to inflammatory stimuli, supporting its potential use as a therapeutic agent for inflammatory diseases.
Mechanism of Action
The mechanism by which 3-(3,4-Dimethoxyphenyl)-3-[(ethoxycarbonyl)amino]propanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-(3,4-dimethoxyphenyl)-3-[(ethoxycarbonyl)amino]propanoic acid with structurally related propanoic acid derivatives, focusing on substituent effects, synthetic routes, and inferred physicochemical/biological properties.
Structural Analogues and Substituent Variations
Physicochemical Properties
- Solubility: The ethoxycarbonylamino group increases lipophilicity compared to the unmodified SCFA () but less so than trifluoroacetamido derivatives (). Thioether and thiazolidinone analogues (–7) exhibit mixed solubility due to heterocyclic polarity .
- Stability : Ethoxycarbonyl groups resist hydrolysis better than methyl esters () but are less stable than amides (e.g., trifluoroacetamido) under acidic/basic conditions .
Key Research Findings
Synthetic Versatility: The ethoxycarbonylamino group allows selective deprotection for further functionalization, unlike stable trifluoroacetamido groups .
Pharmacokinetics : The SCFA analogue () demonstrates superior oral bioavailability, whereas the target compound’s ester and carbamate groups may limit absorption .
Biological Activity
3-(3,4-Dimethoxyphenyl)-3-[(ethoxycarbonyl)amino]propanoic acid (commonly referred to as compound 1) is a synthetic derivative with potential therapeutic applications. Its structure features a dimethoxyphenyl group, which is known for various biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antioxidant effects, and other pharmacological activities based on recent studies.
- Molecular Formula : C14H19NO6
- CAS Number : 3121009
- Molecular Weight : 293.31 g/mol
Anticancer Activity
Research has indicated that derivatives of propanoic acid, including compound 1, exhibit significant anticancer properties. A study evaluated a series of related compounds for their ability to inhibit cancer cell viability and migration. The findings revealed that certain derivatives significantly reduced the viability of A549 lung cancer cells by over 50% and inhibited cell migration in vitro .
Key Findings:
- Compound 20 , a derivative closely related to compound 1, demonstrated potent antioxidant activity in the DPPH radical scavenging assay.
- Compounds from the series showed favorable cytotoxicity towards noncancerous Vero cells, indicating a selective action against cancer cells.
Antioxidant Properties
The antioxidant capacity of compound 1 is particularly noteworthy. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various diseases, including cancer. The DPPH assay results indicated that compound 1 effectively scavenged free radicals, suggesting its potential as an antioxidant agent .
The mechanism through which compound 1 exerts its biological effects may involve the modulation of reactive oxygen species (ROS) levels within cells. By reducing ROS, it can potentially enhance the efficacy of existing chemotherapeutics and protect normal cells from oxidative damage .
Case Studies and Experimental Data
A comprehensive evaluation of compound 1's biological activity included various assays:
Comparative Analysis with Other Compounds
In comparison to other compounds evaluated in similar studies, compound 1 showed a unique profile of activity that warrants further investigation. For instance, while some compounds exhibited strong anticancer effects, they lacked the antioxidant properties seen in compound 1.
Q & A
Q. Q1. What are the standard synthetic routes for 3-(3,4-Dimethoxyphenyl)-3-[(ethoxycarbonyl)amino]propanoic acid?
The compound is typically synthesized via a multi-step process involving:
- Amino Protection : The primary amine group is protected using ethoxycarbonyl (e.g., ethyl chloroformate) to prevent side reactions during subsequent steps .
- Coupling Reactions : A Friedel-Crafts alkylation or Mannich reaction may introduce the 3,4-dimethoxyphenyl group to the propanoic acid backbone .
- Deprotection and Purification : Final deprotection (if needed) and purification via column chromatography or preparative HPLC to achieve >95% purity .
Q. Q2. How is the compound characterized to confirm structural integrity?
Key techniques include:
- NMR Spectroscopy : H and C NMR to verify substituent positions and stereochemistry (e.g., distinguishing R/S configurations) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- HPLC : Chiral HPLC columns (e.g., Chiralpak AD-H) to resolve enantiomers, critical for biological activity studies .
Advanced Synthesis and Stereochemical Considerations
Q. Q3. What enantioselective methods are used to synthesize chiral forms of this compound?
- Asymmetric Catalysis : Chiral catalysts (e.g., BINOL-derived phosphoric acids) enable enantioselective formation of the stereocenter .
- Enzymatic Resolution : Lipases or esterases selectively hydrolyze one enantiomer from a racemic mixture .
- Stereochemical Analysis : Circular dichroism (CD) or X-ray crystallography validates absolute configuration .
Q. Q4. How do reaction conditions impact the formation of byproducts?
- Oxidative Byproducts : The dimethoxyphenyl group is susceptible to demethylation under strong acidic/basic conditions, requiring inert atmospheres (N) and low temperatures .
- Racemization : Elevated temperatures during coupling reactions may cause racemization; microwave-assisted synthesis at controlled temperatures minimizes this .
Biological and Pharmacological Applications
Q. Q5. What in vitro assays are used to study its biological activity?
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., EGFR targeting) using fluorescence-based substrates .
- Cellular Uptake : Radiolabeled (e.g., H) derivatives track intracellular accumulation in cancer cell lines .
- Metabolic Stability : Incubation with liver microsomes to assess CYP450-mediated degradation .
Q. Q6. How does structural modification influence its pharmacological profile?
- Ethoxycarbonyl Group : Acts as a prodrug moiety, enhancing membrane permeability. Hydrolysis in vivo releases the active amine .
- Methoxy Substituents : Electron-donating groups improve binding to aromatic pockets in target proteins (e.g., tyrosine kinase domains) .
Analytical and Stability Challenges
Q. Q7. What advanced techniques resolve data contradictions in purity assessments?
Q. Q8. How is stability optimized for long-term storage?
- Lyophilization : Stable as a lyophilized powder at -20°C under argon .
- pH Sensitivity : Avoid aqueous solutions at pH >8 to prevent ester hydrolysis .
Metabolic and Mechanistic Studies
Q. Q9. What are the primary metabolic pathways of this compound?
- Phase I Metabolism : Hepatic demethylation of methoxy groups to hydroxylated metabolites, identified via LC-HRMS .
- Phase II Conjugation : Glucuronidation or sulfation of hydroxylated derivatives, detected in urine/metabolomic profiling .
Q. Q10. How is its mechanism of action studied in complex biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
